Ponatinib tris-hydrochloride

BCR-ABL T315I mutation kinase inhibitor resistance CML salvage therapy

For CML/Ph+ ALL studies requiring T315I gatekeeper-mutant coverage, standard BCR-ABL inhibitors (imatinib, dasatinib, nilotinib) fail (IC50 >137 nM). Ponatinib tris-hydrochloride (CAS 1232836-25-7) is the sole approved TKI retaining low-nanomolar potency against T315I (IC50 2.0 nM). • 1.205× mass correction vs free base for dosing solutions; ≥25 mg/mL solubility in anhydrous DMSO. • 3-year PFS superiority demonstrated vs 2nd-gen TKIs (83% vs 59%, P<0.001). • CoA-verified: HPLC purity ≥98%, PXRD polymorph ID, chloride content 16.57% (tris-HCl stoichiometry).

Molecular Formula C29H30Cl3F3N6O
Molecular Weight 641.945
CAS No. 1232836-25-7
Cat. No. B599153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonatinib tris-hydrochloride
CAS1232836-25-7
Molecular FormulaC29H30Cl3F3N6O
Molecular Weight641.945
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl.Cl.Cl
InChIInChI=1S/C29H27F3N6O.3ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;;;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);3*1H
InChIKeyOCRKNUMEQCMRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ponatinib Tris-Hydrochloride: A Pan-BCR-ABL TKI for Research


Ponatinib tris-hydrochloride (CAS 1232836-25-7) is the tris-hydrochloride salt of the orally bioavailable, third-generation pan-BCR-ABL tyrosine kinase inhibitor ponatinib (AP24534), marketed as Iclusig® [1]. With a molecular formula of C29H30Cl3F3N6O and molecular weight of 641.94 Da, this salt form is distinguished from the free base (CAS 943319-70-8, MW 532.56) and the mono-hydrochloride salt (CAS 1114544-31-8, MW 569.02) . Ponatinib is the only FDA-approved BCR-ABL TKI that potently inhibits the T315I gatekeeper mutation—a clinically prevalent mutation conferring cross-resistance to imatinib, dasatinib, nilotinib, and bosutinib—thereby occupying a unique therapeutic and research niche in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [2].

Target
BCR-ABL T315I mutation research
Coverage
Pan-BCR-ABL mutant pathway studies
Format
Tris-hydrochloride salt for weight-adjusted dosing
Model
Preclinical CML / Ph+ ALL and resistance modeling

Ponatinib Tris-Hydrochloride: Non-Interchangeability Evidence


Generic substitution among BCR-ABL tyrosine kinase inhibitors is precluded by fundamental pharmacological divergence: ponatinib tris-hydrochloride is the only approved agent in its class that maintains low nanomolar potency against the T315I gatekeeper mutant (IC50 = 2.0 nM) [1], whereas imatinib (IC50 = 9,221 nM), dasatinib (IC50 = 137 nM), nilotinib (IC50 = 697 nM), and bosutinib all exhibit profound loss of activity against this mutation [2]. Furthermore, ponatinib is the sole BCR-ABL TKI to demonstrate a statistically significant third-line survival advantage over second-generation TKIs in propensity-score-matched analysis (3-year PFS: 83% vs 59%, P<0.001) [3]. Even among ponatinib salt forms, the tris-hydrochloride species (MW 641.94) differs from the mono-hydrochloride (MW 569.02) in stoichiometry, mass balance for active pharmaceutical ingredient (API) calculation, and potentially in solid-state physicochemical properties including solubility, hygroscopicity, and polymorphic stability [4]. These differences are non-trivial for procurement decisions in GMP manufacturing, formulation development, and analytical reference standard qualification.

T315I

Second-generation TKIs lack T315I-inhibitory activity; profile may not transfer.

Salt form

Tris-hydrochloride vs mono-hydrochloride alter active moiety mass correction.

Polymorph

Crystalline form instability may affect dissolution and batch consistency.

Ponatinib Tris-Hydrochloride: Quantitative Comparative Evidence


T315I Mutant BCR-ABL Inhibition

Ponatinib inhibits the T315I mutant ABL kinase with an IC50 of 2.0 nM in cell-free biochemical assays [1]. In contrast, imatinib, dasatinib, nilotinib, and bosutinib are all clinically ineffective against T315I. In cellular proliferation assays using Ba/F3 cells expressing BCR-ABL T315I, the IC50 values are: imatinib 9,221 nM (4,610-fold higher than ponatinib), dasatinib 137.3 nM (69-fold higher), and nilotinib 697.1 nM (349-fold higher) [2]. In a separate study, the IC50 for nilotinib against Ba/F3 T315I exceeded 2,000 nM, consistent with the >200-fold potency loss [3]. In cellular mutagenesis screens, 40 nM ponatinib was sufficient to inhibit >50% viability of cells expressing all tested BCR-ABL mutants (including T315I) and to suppress the emergence of resistant clones, whereas no concentration of imatinib, dasatinib, or nilotinib achieved comparable pan-mutant coverage [1].

T315I Potency
Reported
IC50 2.0 nM (biochemical) / 11 nM (cellular Ba/F3 T315I)
Supports T315I pathway-response interpretation
Cell-free vs. cellular assay; >4,600-fold vs imatinib (context-dependent)
BCR-ABL T315I mutation kinase inhibitor resistance CML salvage therapy

Broad BCR-ABL Mutant Coverage

Across 10 clinically prevalent BCR-ABL kinase domain mutants spanning the P-loop (G250E, Q252H, Y253F, E255K, E255V), ATP-binding region (T315I, F317L), SH2-binding region (M351T), substrate-binding site (F359V), and A-loop (H396P), ponatinib maintains cellular IC50 values between 1.1 and 36 nM [1]. For comparison, imatinib IC50 values against these same mutants range from 733 to 9,221 nM, representing potency losses of 200-fold to >4,600-fold relative to wild-type BCR-ABL. Dasatinib IC50 values range from 1.61 to 137.30 nM, with the T315I mutant showing an 86-fold increase over wild-type. Nilotinib IC50 values range from 7.80 to 697.1 nM, with a 35-fold to 350-fold shift across mutants. Even against the most resistant mutants (E255V, IC50 = 36 nM; E255K, IC50 = 14 nM; T315I, IC50 = 11 nM cellular), ponatinib's potency remains within a clinically achievable concentration range, as trough plasma levels at 30 mg QD exceed 21 ng/mL (≈40 nM) [2]. Molecular dynamics simulations confirmed that ponatinib's unique carbon-carbon triple-bond linker and optimized scaffold geometry enable binding to the DFG-out (inactive) conformation of BCR-ABL without steric clash with the T315I isoleucine side chain, a structural feature absent in imatinib, dasatinib, nilotinib, and bosutinib [3].

Mutant Coverage
Reported
IC50 ≤36 nM across 10 clinically prevalent BCR-ABL mutants
Pan-mutant assay context; no mutant exceeds 36 nM in tested panel
Ba/F3 cellular assays; cross-study comparison
BCR-ABL kinase domain mutations multi-mutant coverage resistance profiling

Frontline Ph+ ALL: MRD-Negative Remission

In the randomized, open-label, phase 3 PhALLCON trial (NCT03589326) comparing ponatinib (30 mg QD, reduced to 15 mg QD upon MRD-negative CR) versus imatinib (600 mg QD), both combined with reduced-intensity chemotherapy, ponatinib demonstrated a significantly higher rate of minimal residual disease (MRD)-negative complete remission (CR) at the end of induction: 34.4% vs 16.7% (P = 0.002), representing a 2.06-fold improvement [1]. This primary endpoint—MRD-negative CR sustained for at least 4 weeks at the end of cycle 3—is a validated surrogate for long-term survival outcomes in Ph+ ALL [2]. Ponatinib also showed superiority in MRD-negativity at any time, substantially longer progression-free survival across age and BCR::ABL1 variant subgroups, and a safety profile comparable to imatinib [3]. Based on these results, the FDA granted accelerated approval in March 2024 for ponatinib in combination with chemotherapy for first-line treatment of newly diagnosed Ph+ ALL [1].

MRD-Negative CR
Head-to-head
34.4% vs 16.7% (P=0.002) at end of induction
Reported endpoint context; Ph+ ALL model-response interpretation
Phase 3 PhALLCON; MRD by BCR-ABL1 RT-qPCR
Ph+ ALL frontline therapy MRD-negative complete remission randomized phase 3 trial

Third-Line CML Survival Advantage

In a propensity-score-matched analysis of 354 patients with chronic-phase CML (CML-CP) who failed two prior tyrosine kinase inhibitors, third-line therapy with ponatinib (n=181) was compared against alternate second-generation TKIs (2G-TKIs; n=173) [1]. Despite the ponatinib group having significantly higher baseline cardiovascular risk (34% vs 19%) and higher disease burden (BCR::ABL1 transcript >1% IS: 94% vs 55%, P<0.001), ponatinib demonstrated superior outcomes: 3-year progression-free survival (PFS) was 83% for ponatinib versus 59% for 2G-TKIs (P<0.001), and 3-year overall survival (OS) was 87% versus 83% (P=0.03) [1]. By multivariate analysis, third-line therapy with ponatinib was the only independent factor associated with better survival (P=0.003) [1]. In the PACE phase 2 trial, among 267 evaluable CP-CML patients, ponatinib achieved a major cytogenetic response (MCyR) rate of 60%, complete cytogenetic response (CCyR) of 54%, major molecular response (MMR) of 40%, and MR4.5 of 24%, with 82% and 59% of patients maintaining MCyR and MMR at 5 years, respectively [2].

Third-Line PFS
Head-to-head
3-year PFS 83% vs 59% (P reported) in CP-CML
Reported survival endpoint context; third-line research model
Propensity-matched analysis; data to verify
third-line CML therapy progression-free survival propensity score matching

Salt Form Specification and Stoichiometry

Ponatinib tris-hydrochloride (CAS 1232836-25-7) has a molecular formula of C29H30Cl3F3N6O and molecular weight of 641.94 Da, containing three hydrochloride counterions per ponatinib free base molecule . This contrasts with the mono-hydrochloride salt (CAS 1114544-31-8; C29H28ClF3N6O; MW 569.02) and the free base (CAS 943319-70-8; C29H27F3N6O; MW 532.56) . The stoichiometric difference directly impacts active pharmaceutical ingredient (API) mass calculations: to deliver 45 mg of ponatinib free-base equivalent, approximately 54.2 mg of tris-hydrochloride, 48.1 mg of mono-hydrochloride, or 45.0 mg of free base would be required—a 20.4% weight correction factor between the tris-hydrochloride and free base forms . The commercial drug product Iclusig® employs the mono-hydrochloride salt [1], while the tris-hydrochloride is predominantly used in research and development contexts, including as an analytical reference standard and in pre-formulation polymorph screening. The solubility profile of ponatinib is strongly pH-dependent: 7,790 mcg/mL at pH 1.7 decreasing to 0.16 mcg/mL at pH 7.5 (pKa values: 2.77 and 7.8), indicating that salt form selection influences dissolution behavior in both in vitro assay conditions and in vivo gastrointestinal environments [2].

Salt Stoichiometry
Supporting
Tris-HCl (MW 641.94) requires 1.205× mass correction vs free base
Procurement spec review; prevents 20% API content error
CAS 1232836-25-7; solubility pH-dependent
salt form selection API procurement specification molecular weight correction factor

Polymorph Stability: Form APO-I

The ponatinib hydrochloride crystalline form designated APO-I, described in Apotex Inc. patent US 2020/0095255 A1, has been characterized by powder X-ray diffraction (PXRD) and demonstrated polymorphic stability following storage in a stability chamber maintained at 40°C/75% relative humidity (RH) for at least 6 days in both capped and uncapped sample configurations [1]. This accelerated stability data is meaningful because earlier crystalline forms of ponatinib hydrochloride were reported to exhibit problematic properties including hygroscopicity, poor crystallinity, crystalline inhomogeneity (mixtures of forms), and use of solvents without adequate ICH Q3C(R5) safety data [1]. The patent explicitly notes that not all crystalline forms of ponatinib hydrochloride are equally suitable for pharmaceutical development with respect to polymorphic and chemical stability, flow properties, compressibility, and dissolution rate [2]. The APO-I form and related APO-III, APO-IV, and APO-V forms are obtained from acetonitrile/formic acid or concentrated hydrochloric acid crystallization systems, providing a reproducible synthetic pathway for manufacturers requiring a well-characterized, stable crystalline API [1]. The tris-hydrochloride salt stoichiometry (3 HCl per free base) may further influence the solid-state hydrogen-bonding network and crystal packing relative to the mono-hydrochloride form, although systematic comparative stability data between tris- and mono-hydrochloride polymorphs are not available in the public domain.

Polymorph APO-I
Data to verify
Stable at 40°C/75% RH ≥6 days by PXRD (capped/uncapped)
Supports polymorph-dependent solid-state review
Patent disclosure; earlier forms reported inhomogeneity
polymorph stability crystalline form characterization solid-state chemistry

Ponatinib Tris-Hydrochloride: Application Scenarios


Preclinical Drug Resistance Modeling

Ponatinib tris-hydrochloride is the only commercially available BCR-ABL TKI salt form suitable for preclinical studies targeting the T315I gatekeeper mutation. In Ba/F3 T315I xenograft models, once-daily oral dosing of ponatinib at 10–30 mg/kg produced dose-dependent tumor regression and prolonged survival [1]. Cellular assays confirm that 40 nM ponatinib is sufficient to inhibit viability of cells expressing all tested BCR-ABL mutants by >50% and suppress emergence of resistant clones [2]. Procurement of the tris-hydrochloride salt (CAS 1232836-25-7) requires a 1.205× mass correction versus free-base calculations when preparing dosing solutions. For in vitro studies, stock solutions should be prepared in anhydrous DMSO (≥25 mg/mL solubility) and stored at −20°C to prevent hydrolytic degradation [3]. This compound should not be substituted with imatinib, dasatinib, or nilotinib for any experimental protocol involving T315I-mutant BCR-ABL, as these agents lack meaningful activity against this mutation (IC50 > 137 nM to >9,000 nM) [4].

GMP API Sourcing and Polymorph Specification

For generic pharmaceutical development of ponatinib hydrochloride tablets, the procurement specification must explicitly identify the desired salt form and crystalline polymorph. The tris-hydrochloride (CAS 1232836-25-7) should only be procured if the abbreviated new drug application (ANDA) references this specific salt stoichiometry; the innovator product Iclusig® employs the mono-hydrochloride salt (CAS 1114544-31-8) [1]. The crystalline Form APO-I has demonstrated polymorphic stability at 40°C/75% RH for ≥6 days [2], whereas earlier forms exhibited hygroscopicity and crystalline inhomogeneity [2]. Procurement agreements should include a certificate of analysis (CoA) specifying: CAS number verification, PXRD pattern matching to the desired polymorph, HPLC purity ≥98%, residual solvent levels per ICH Q3C(R5), and chloride ion content consistent with the claimed salt stoichiometry (theoretical Cl⁻ content: 16.57% for tris-hydrochloride vs. 6.23% for mono-hydrochloride) [3]. Batch-to-batch polymorph consistency is critical because differences in crystalline form can alter dissolution rate, compressibility, and ultimately bioequivalence [2].

Translational Oncology: Ph+ ALL Combination Therapy

Based on the PhALLCON phase 3 trial results demonstrating a 34.4% vs 16.7% MRD-negative CR rate (P=0.002) for ponatinib versus imatinib in combination with reduced-intensity chemotherapy [1], translational oncology researchers designing Ph+ ALL protocols should procure ponatinib tris-hydrochloride for in vitro and in vivo combination studies. The PhALLCON dosing regimen (ponatinib 30 mg QD reduced to 15 mg QD upon MRD-negative CR) provides a clinically validated exposure benchmark: trough plasma concentrations ≥21 ng/mL (≈40 nM) are sufficient to maintain BCR-ABL inhibition [2]. For pharmacokinetic/pharmacodynamic modeling, the mean steady-state Cmax and AUC(0-24) for ponatinib 45 mg QD are 73 ng/mL (CV 74%) and 1,253 ng∙hr/mL (CV 73%), respectively [3]. The tris-hydrochloride salt form should be corrected for active moiety content when translating clinical doses to preclinical models (correction factor 1.205 vs free base). MRD assessment should employ BCR::ABL1 RT-qPCR with a sensitivity of at least MR4.5 (≤0.0032% BCR-ABL1/ABL1 on the International Scale) [4].

Analytical Reference Standard Qualification

Ponatinib tris-hydrochloride (CAS 1232836-25-7) serves as a reference standard for bioanalytical method development and validation in pharmacokinetic studies. Key identity verification parameters include: molecular formula C29H30Cl3F3N6O (MW 641.94) confirmed by high-resolution mass spectrometry; HPLC-UV purity ≥98% at 254 nm; and chloride ion stoichiometry consistent with the tris-hydrochloride designation [1]. The compound's pH-dependent solubility profile (7,790 mcg/mL at pH 1.7, decreasing to 0.16 mcg/mL at pH 7.5; pKa 2.77 and 7.8) [2] necessitates careful solvent selection during standard preparation—aqueous diluents must be acidified to ensure complete dissolution at target concentrations. For LC-MS/MS method development, ponatinib is >99% plasma protein bound, with a blood-to-plasma ratio of 0.96, and its primary circulating metabolite (inactive carboxylic acid, comprising 58% of circulating radioactivity) must be chromatographically resolved from the parent peak [3]. When cross-referencing pharmacopeial standards, note that the commercial drug substance is the mono-hydrochloride (CAS 1114544-31-8), and the tris-hydrochloride standard must be qualified with appropriate salt-form-specific purity assignment and mass correction documentation [1].

Application
Selection Property
Validation Focus
Preclinical resistance modeling
Kinase selectivity review
T315I and pan-mutant pathway-response endpoints
GMP API sourcing / polymorph spec
Salt-form and polymorph identity
Crystalline stability, purity, and mass correction verification
Ph+ ALL combination study context
Exposure-model interpretation
MRD endpoint monitoring and BCR-ABL1 ratio assessment
Analytical reference standard qualification
Salt-form-specific purity assignment
Bioanalytical method and active moiety mass correction
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